molecular formula C17H17N5OS B2873744 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE CAS No. 1448131-55-2

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE

Cat. No.: B2873744
CAS No.: 1448131-55-2
M. Wt: 339.42
InChI Key: NELDQSVFJPVRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . The compound features a quinoxaline core, a thiazole ring, and a piperidine moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors . The piperidine moiety is then attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles, such as using environmentally benign solvents and catalysts, are often adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE is unique due to its combined structural features of quinoxaline, thiazole, and piperidine. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(12-1-2-14-15(11-12)19-6-5-18-14)21-13-3-8-22(9-4-13)17-20-7-10-24-17/h1-2,5-7,10-11,13H,3-4,8-9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELDQSVFJPVRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=NC=CN=C3C=C2)C4=NC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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